molecular formula C8H9BrN2O B2905122 N1-(4-Bromophenyl)glycinamide CAS No. 325852-86-6

N1-(4-Bromophenyl)glycinamide

Cat. No.: B2905122
CAS No.: 325852-86-6
M. Wt: 229.077
InChI Key: AXRMYSHRBDXGGO-UHFFFAOYSA-N
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Description

N1-(4-Bromophenyl)glycinamide, also known as 4-BrPhGly, is an organic compound belonging to the class of anilides. It has a molecular weight of 229.08 and its IUPAC name is 2-amino-N-(4-bromophenyl)acetamide . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9BrN2O/c9-6-1-3-7(4-2-6)11-8(12)5-10/h1-4H,5,10H2,(H,11,12) . This code provides a specific textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 229.08 . Its IUPAC name is 2-amino-N-(4-bromophenyl)acetamide . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further investigation .

Scientific Research Applications

Asymmetric Synthesis of α-Amino Acids

The asymmetric synthesis of α-amino acids involves the addition of Grignard reagents to imine derivatives, showcasing N1-(4-Bromophenyl)glycinamide derivatives' role in synthesizing essential biomolecules with high diastereoselectivity. This process underscores the compound's utility in producing chiral amino acids, vital for pharmaceutical applications and research (Hamon, Massy-Westropp, & Razzino, 1992).

N-Glycosylation Analogs Synthesis

This compound serves as a key intermediate in the synthesis of N4‐(2‐acetamido‐2‐deoxy‐β‐D‐glucopyranosyl)‐L‐asparagine analogs. These compounds mimic the structural linkage of N-linked glycoproteins, highlighting its significance in understanding and replicating biological processes central to cellular functions (Malik & Risley, 2001).

Supramolecular Polymer Hydrogels

The polymerization of glycinamide-conjugated monomers, including this compound derivatives, leads to the formation of supramolecular polymer hydrogels. These hydrogels exhibit remarkable mechanical strength, stability, and self-healing properties due to cooperative hydrogen-bonding, highlighting their potential in biomedical engineering and smart material applications (Dai et al., 2015).

Copper-Catalyzed N-Arylation

The compound also plays a crucial role in the copper-catalyzed N-arylation of imidazoles and benzimidazoles, demonstrating its utility in facilitating complex chemical reactions. This application is pivotal in synthesizing heterocyclic compounds, which are foundational to developing pharmaceuticals and agrochemicals (Altman, Koval, & Buchwald, 2007).

Carbon Dioxide Capture

In the field of environmental science, derivatives of this compound, such as tetramethylammonium glycinate, exhibit significant absorption abilities for CO2 capture. This research underscores the compound's potential in addressing climate change by enabling efficient carbon capture and storage solutions (Guo, Jing, & Zhou, 2015).

Properties

IUPAC Name

2-amino-N-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c9-6-1-3-7(4-2-6)11-8(12)5-10/h1-4H,5,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRMYSHRBDXGGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301320274
Record name 2-amino-N-(4-bromophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24783527
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

325852-86-6
Record name 2-amino-N-(4-bromophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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